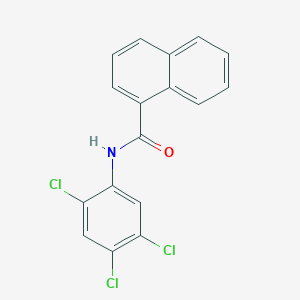

N-(2,4,5-Trichlorophenyl)-1-naphthamide

Description

Structure

3D Structure

Properties

CAS No. |

499981-85-0 |

|---|---|

Molecular Formula |

C17H10Cl3NO |

Molecular Weight |

350.6 g/mol |

IUPAC Name |

N-(2,4,5-trichlorophenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C17H10Cl3NO/c18-13-8-15(20)16(9-14(13)19)21-17(22)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22) |

InChI Key |

SZSGHHXOOXSQPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Computational and Theoretical Investigations of N 2,4,5 Trichlorophenyl 1 Naphthamide and Its Bioactive Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for investigating the structural and electronic properties of molecules. nih.govfiveable.meappleacademicpress.com These computational methods allow for the detailed examination of a molecule's three-dimensional geometry, the distribution of its electrons, and various reactivity parameters, providing insights that are complementary to experimental data. researchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational methodology used to investigate the electronic structure of many-body systems, like molecules. fiveable.me It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.meappleacademicpress.com A primary application of DFT is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. fiveable.me This optimization is crucial for predicting molecular geometries, bond lengths, and bond angles, which can then be compared with experimental results, such as those from X-ray diffraction, to validate the computational model. researchgate.net

For a molecule like N-(2,4,5-Trichlorophenyl)-1-naphthamide, DFT calculations would begin by defining an initial 3D structure. The theory is then applied to systematically adjust the positions of the atoms, minimizing the total energy of the system to find the equilibrium geometry. fiveable.me The output of such a calculation provides a detailed list of geometric parameters. For example, in studies of similar bioactive heterocyclic compounds, DFT has been used to compute bond lengths and angles which show good correlation with experimental data. nih.govresearchgate.net The optimized structure of a related thiazole-pyrazole compound was found to have C1 point group symmetry with a ground state energy of -2271.46 a.u. and a significant dipole moment, indicating its polar nature. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Bioactive Heterocyclic Compound Calculated by DFT (Note: This table presents example data for an analogous complex molecule, 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile (B105546) [CPTBN], to illustrate typical DFT outputs.) nih.gov

| Parameter | Bond | Calculated Length (Å) (B3LYP/6-311G) |

| Bond Length | C1-N1 | 1.39 |

| C2-S1 | 1.77 | |

| C=O | 1.22 | |

| Parameter | Angle | Calculated Angle (°) (B3LYP/6-311G) |

| Bond Angle | C1-N2-C3 | 126.5 |

| N1-C1-N2 | 112.1 | |

| S1-C2-C3 | 110.8 |

This data is illustrative for an analogous compound. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical stability and reactivity of a molecule. malayajournal.orgsemanticscholar.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that a molecule is more reactive and less stable. semanticscholar.orgresearchgate.net This analysis is vital for understanding the behavior of bioactive molecules. For instance, the HOMO-LUMO gap for a synthesized imidazole (B134444) derivative was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The energies of these orbitals and the resulting energy gap are used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity. semanticscholar.orgpku.edu.cnscribd.com Electron-donating groups on a molecule tend to increase the energy of the frontier orbitals, while electron-withdrawing groups decrease their energy. researchgate.net

Table 2: Representative FMO Data and Reactivity Descriptors for Analogous Bioactive Compounds (Note: Data is compiled from studies on various heterocyclic compounds to illustrate typical values.)

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2716 | 4.0106 | malayajournal.org |

| 3-phenylbenzo[d]thiazole-2(3H)-imine (in gas phase) | -6.634 | -1.332 | 5.302 | researchgate.net |

| 1-(4-chlorophenyl)-3-cyclopentyltriazene (in acetonitrile) | -6.53 | -0.99 | 5.54 | scirp.org |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | -5.947 | -2.389 | 3.558 | mdpi.com |

This data is illustrative for analogous compounds. Specific values for this compound would require a dedicated computational study.

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as 1-center core orbitals, lone pairs, and 2-center bonds. wisc.edusouthampton.ac.uk This method provides a quantitative description of bonding interactions within a molecule. wisc.edu

A key feature of NBO analysis is the study of delocalization effects, often referred to as hyperconjugation. These are stabilizing interactions that result from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital, typically an antibonding orbital (σ* or π*). wisc.eduresearchgate.net The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.eduyoutube.com A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals, signifying greater electronic delocalization and molecular stability. wisc.edu For example, NBO analysis can reveal the stabilization provided by a lone pair interacting with an adjacent anti-bonding C-H orbital. youtube.com

Non-Linear Optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Molecules with significant intramolecular charge transfer, large dipole moments, and high hyperpolarizability are candidates for NLO materials. Computational studies often calculate the first-order hyperpolarizability (β) to predict a molecule's NLO response. The HOMO-LUMO gap is also relevant, as a smaller gap can lead to enhanced NLO properties.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior by identifying regions that are rich or deficient in electrons. researchgate.netnih.gov This is particularly useful for understanding non-covalent interactions and predicting the sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov

The MEP map is typically color-coded to represent different potential values. malayajournal.org

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. malayajournal.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack and are often found around hydrogen atoms attached to electronegative atoms. malayajournal.org

Green: Regions of near-zero potential, typically associated with nonpolar, neutral areas of the molecule, such as aromatic rings. malayajournal.org

For a molecule containing amide, naphthyl, and trichlorophenyl groups, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the amide group, making it a site for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the amide (N-H) would exhibit positive potential (blue), marking it as a nucleophilic target. researchgate.net The aromatic rings would generally appear green, indicating their neutrality. malayajournal.org This analysis helps to elucidate intermolecular interactions, such as those between a drug and its biological receptor. nih.gov

Theoretical Vibrational Frequencies and Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational quantum chemistry provides powerful methods for predicting the spectroscopic properties of molecules, including their vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netnih.gov

DFT calculations can compute the vibrational frequencies corresponding to the stretching, bending, and torsional motions of atoms within a molecule. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the theoretical method. nih.gov For instance, in the analysis of a sulfonamide-Schiff base, theoretical vibrational bands for the SO₂ group were observed at 1334 and 1252 cm⁻¹, which correlated well with the experimental bands at 1345 and 1186 cm⁻¹. nih.gov

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts are compared to a reference standard (like tetramethylsilane, TMS) and can be used to assign peaks in an experimental NMR spectrum. arxiv.org The accuracy of these predictions has been significantly enhanced by the development of machine learning models trained on large databases of experimental spectra. nih.govnih.gov Modern GNN-based models can predict ¹³C and ¹H chemical shifts with mean absolute errors as low as 2.05 ppm and 0.16 ppm, respectively. arxiv.org

Molecular Docking Studies

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. jbcpm.comresearchgate.net This method is crucial in drug discovery and molecular biology for understanding ligand-receptor interactions at an atomic level. nih.govresearchgate.net

The process involves several steps. First, the 3D structures of both the ligand (e.g., this compound) and the target protein are obtained, either from experimental data (like X-ray crystallography) or through homology modeling. These structures are then prepared for docking, which may involve adding hydrogen atoms and assigning partial charges. jbcpm.comresearchgate.net A "grid box" is defined on the receptor to specify the binding site where the docking algorithm will attempt to place the ligand. jbcpm.com

Docking software, such as AutoDock, then explores numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" or binding energy for each pose. jbcpm.comresearchgate.net The score reflects the predicted binding affinity, with lower (more negative) values typically indicating a more stable and favorable interaction. jbcpm.com

Post-docking analysis is used to examine the best-scoring poses to identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

For example, a molecular docking study of various compounds against the enzyme squalene (B77637) synthase revealed binding scores ranging from -8.6 to -10.3 kcal/mol. jbcpm.com Another study investigating newly synthesized quinone derivatives against cancer cell targets used docking to elucidate the potential mechanism of action. nih.gov Analysis of a synthesized imidazole derivative against the estrogen receptor, a target in liver cancer, helped to explain its potential anticancer activity by identifying the specific interactions within the receptor's binding pocket. researchgate.net Such studies are essential for rational drug design, allowing researchers to prioritize compounds for synthesis and experimental testing. nih.govresearchgate.net

Table 3: Representative Molecular Docking Results for Bioactive Compounds Against Various Protein Targets (Note: This table presents example data from different studies to illustrate typical outputs of molecular docking analyses.)

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

| 2,4,6-Triphenyl thiopyran | Squalene Synthase | -10.3 | Not specified in abstract | jbcpm.com |

| 5-(Benzyloxy)-1-methyl-1h-indole | Squalene Synthase | -8.6 | Not specified in abstract | jbcpm.com |

| Sulfonamide-Schiff base derivative | Insulysin | Not specified | Promising inhibition activity | nih.gov |

| Imidazole derivative | Estrogen Receptor Alpha (ERα) | Not specified | Binding of trichlorophenyl group | researchgate.net |

This data is illustrative for analogous compounds. Specific values and interactions for this compound would require a dedicated docking study against a specific biological target.

Protein-Ligand Interaction Profiling and Binding Affinity Prediction

The characterization of interactions within protein-ligand complexes is a cornerstone of structural bioinformatics and drug discovery. nih.gov Understanding the specific non-covalent contacts between a ligand, such as this compound, and its protein target is crucial for elucidating mechanisms of molecular recognition and for the rational design of more potent and selective analogues. nih.gov Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are employed to automatically detect and visualize these critical interactions from 3D structural data. nih.govnih.gov These tools can identify a range of interaction types that stabilize the binding of a ligand in the active site of a protein.

Key non-covalent interactions profiled in such analyses include:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom donor and an acceptor.

Hydrophobic Contacts: These occur between nonpolar groups, contributing significantly to binding affinity through the hydrophobic effect.

π-Stacking: These are interactions between aromatic rings, which are present in both the naphthyl and trichlorophenyl moieties of the title compound.

π-Cation Interactions: These involve the interaction of a cation with the face of an aromatic π-system.

Salt Bridges: These are a combination of hydrogen bonding and electrostatic interactions between ionized acidic and basic groups.

Water Bridges: These are interactions mediated by a water molecule that connects the ligand and the protein.

Halogen Bonds: These are interactions involving a halogen atom (like the chlorine atoms in this compound) as an electrophilic species. nih.gov

Table 1: Common Non-Covalent Protein-Ligand Interactions

| Interaction Type | Description | Relevant Moieties in this compound |

|---|---|---|

| Hydrogen Bonds | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | Amide group (-C(=O)NH-) |

| Hydrophobic Contacts | Interactions between nonpolar molecular surfaces. | Naphthalene (B1677914) ring, Phenyl ring |

| π-Stacking | Non-covalent interactions between aromatic rings. | Naphthalene ring, Phenyl ring |

| Halogen Bonds | Interaction where a halogen atom acts as an electrophile. | Chlorine atoms |

Beyond identifying interaction types, a primary goal of computational analysis is the accurate prediction of protein-ligand binding affinity. nih.govnih.gov This prediction is a significant challenge in computer-aided drug design but is invaluable for prioritizing compounds in drug screening and optimization. nih.gov Computational methods for this purpose are broadly categorized into two classes: free energy-based simulations and machine learning-based scoring functions. nih.gov More recently, deep learning (DL) models have shown increasing promise, although their accuracy is dependent on the quality of databases, input representations, and model architecture. nih.gov These predictive models are often trained and validated using large datasets of known protein-ligand complexes and their experimentally determined binding affinities, such as those found in the PDBbind database. nih.gov

Identification of Putative Molecular Targets and Active Site Interactions

While direct molecular targets for this compound are not extensively documented in public literature, the bioactivities of its analogues and structural fragments provide strong indications of putative targets. The 2,4,5-trichlorophenyl substituent, in particular, has been identified as a key group for conferring biological activity. researchgate.net

Research into related sulfonamide compounds has shown that the presence of a 2,4,5-trichlorophenyl group imparts significant fungicidal activity, particularly against the plant pathogen Botrytis cinerea. researchgate.net This suggests that key enzymes within the metabolic or structural pathways of this fungus are potential molecular targets. The historical use of the related compound 2,4,5-trichlorophenol (B144370) as a fungicide and bactericide further supports the hypothesis that the trichlorophenyl moiety targets essential proteins in microorganisms. nih.govepa.govherts.ac.uk

Furthermore, compounds containing the naphthalene scaffold have been investigated for other biological activities. For instance, QSAR studies on naphthalenesulphonyl glutamamide (B1671657) analogues have demonstrated their potential as anticancer agents. nih.gov Other studies on different classes of compounds have identified specific enzymes as targets for anticancer activity, which could be relevant for naphthalene-containing analogues. These potential targets include dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). niscpr.res.incmu.ac.th

The interactions within the active sites of these putative targets would likely involve the key structural features of the ligand. For example, the fungicidal activity of related compounds is speculated to be related to hydrogen bonding, π-π conjugation effects involving the aromatic rings, and van der Waals forces that stabilize the complex. researchgate.net

Table 2: Potential Molecular Targets for this compound Based on Analogue Activity

| Potential Target Class | Specific Example | Associated Activity | Source Analogue |

|---|---|---|---|

| Fungal Enzymes | Enzymes in Botrytis cinerea | Fungicidal | N-(2,4,5-trichlorophenyl)sulfonamides researchgate.net |

| Bacterial Proteins | General essential proteins | Bactericidal | 2,4,5-Trichlorophenol nih.govepa.gov |

| Cancer-related Enzymes | Dihydrofolate Reductase (DHFR) | Anticancer (Toxoplasmosis) | 1,3,5-Triazines niscpr.res.in |

| Cancer-related Enzymes | Cyclooxygenase-2 (COX-2) | Anticancer (Breast) | Chalcones cmu.ac.th |

Conformational Analysis of Ligand-Receptor Complexes

Conformational analysis is a critical computational step used to determine the three-dimensional arrangement of a ligand when it is bound to its receptor. This analysis is fundamental to understanding the specifics of molecular recognition, as the biological activity of a molecule is intrinsically linked to its shape and how it fits within a protein's binding pocket.

The process involves exploring the rotational freedom around the single bonds of the ligand to identify low-energy, stable conformations. When performed in the context of a receptor, this is part of molecular docking and simulation protocols. The goal is to find the "bioactive conformation"—the specific 3D structure the ligand adopts to optimally interact with its target protein. These computational methods generate an ensemble of possible binding poses and rank them based on scoring functions that estimate the binding affinity.

For a molecule like this compound, conformational analysis would focus on the torsion angle of the amide bond and the rotations of the naphthyl and trichlorophenyl rings relative to each other. The resulting ligand-receptor complex model provides a static or dynamic picture of the crucial interactions, such as the hydrogen bonds from the amide linker and the hydrophobic or π-stacking interactions of the aromatic systems, which stabilize the bound state. This detailed structural insight is an essential prerequisite for structure-based drug design and for more advanced computational studies like 3D-QSAR, which requires the accurate alignment of all molecules in a dataset based on their bioactive conformations. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Theoretical Underpinnings and Methodologies for SAR/QSAR

Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. A more advanced, computational approach is the Quantitative Structure-Activity Relationship (QSAR), which aims to build a mathematical model correlating the chemical structures of a series of compounds with their measured biological activities. researchgate.netmdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular properties, which can be quantified using molecular descriptors. researchgate.net

The development of a robust QSAR model follows a well-defined workflow: mdpi.com

Data Set Selection: A series of structurally related compounds with consistently measured biological activity data (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.gov

Molecular Descriptor Calculation: Numerical descriptors that encode various aspects of the molecular structure (e.g., physicochemical, electronic, steric) are calculated for each compound. mdpi.com

Model Building: Using statistical methods, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). mdpi.comresearchgate.net

Model Validation: The model's statistical significance, robustness, and predictive power are rigorously assessed using various internal and external validation techniques. mdpi.com

QSAR methodologies can be broadly classified based on the dimensionality of the descriptors used. 2D-QSAR uses descriptors derived from the 2D representation of the molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use descriptors that depend on the 3D structure and alignment of the molecules. nih.gov

Table 3: Key Steps in a QSAR Study

| Step | Description |

|---|---|

| 1. Data Curation | Selection of a set of compounds with reliable biological activity data. Data is often converted to a logarithmic scale (e.g., pIC₅₀). |

| 2. Descriptor Calculation | Generation of numerical values representing molecular properties using specialized software. |

| 3. Data Splitting | The dataset is divided into a training set (to build the model) and a test set (to validate its predictive power). |

| 4. Model Generation | A regression or classification model is built by correlating descriptors with activity for the training set. |

| 5. Model Validation | The model is tested for its ability to predict the activity of the test set compounds and is assessed with statistical metrics. |

| 6. Interpretation & Prediction | The validated model is used to understand the structural requirements for activity and to predict the potency of new, untested compounds. nih.gov |

Selection and Calculation of Molecular Descriptors

Molecular descriptors are the numerical representation of a molecule's chemical information, forming the foundation of any QSAR model. nih.govwiley.com They are calculated from the molecular structure and quantify various physicochemical, electronic, topological, and steric properties. The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the dataset that are responsible for the differences in biological activity.

Descriptors can be categorized by their dimensionality:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts. researchgate.net

2D Descriptors: These are calculated from the 2D topology of the molecule, including constitutional descriptors (e.g., number of rings), topological indices, and connectivity indices. researchgate.net

3D Descriptors: These require the 3D coordinates of the atoms and include steric parameters (e.g., van der Waals volume) and electronic properties (e.g., dipole moment, orbital energies). researchgate.net

For compounds related to this compound, QSAR studies on bioactive analogues have highlighted the importance of several descriptor types. For example, studies on naphthalene-containing anticancer agents have shown that the number of chlorine atoms is a favorable descriptor for activity. nih.gov Other important descriptors identified in various models include those related to lipophilicity (e.g., LogP), electronic properties (e.g., electronegativity, atomic charges), and steric bulk (e.g., van der Waals volume). cmu.ac.thresearchgate.net

Table 4: Examples of Molecular Descriptors Relevant to this compound and its Analogues

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability. researchgate.net |

| Constitutional | Molecular Weight | The mass of the molecule. |

| Constitutional | nCl (Number of Chlorine atoms) | Presence of specific halogen substituents. nih.gov |

| Electronic | Electronegativity | The tendency of atoms to attract bonding electrons. researchgate.net |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability of the molecule. cmu.ac.th |

| Steric / 3D | Van der Waals Volume | The volume occupied by the molecule. researchgate.net |

| Topological | Topological Indices (e.g., ETSA, RTSA) | Information about molecular size, shape, and branching. nih.gov |

Derivation and Validation of QSAR Models for Biological Activities

The derivation of a QSAR model results in a mathematical equation that quantitatively describes the relationship between the selected molecular descriptors and the biological activity of the compounds in the training set. nih.gov A typical linear QSAR model takes the form:

Biological Activity (e.g., pIC₅₀) = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ... + (cₙ × Descriptorₙ)

Where c₀ is a constant and c₁...cₙ are the regression coefficients for each descriptor, indicating the weight and direction (positive or negative) of their contribution to the activity. niscpr.res.incmu.ac.th

The credibility and utility of a derived QSAR model depend entirely on its statistical validation. mdpi.com Validation ensures that the model is not a result of a chance correlation and possesses true predictive power for new compounds. Key statistical parameters used for validation include:

R² (Squared Correlation Coefficient): Measures the goodness-of-fit for the training set, with values closer to 1.0 indicating a better fit. niscpr.res.in

Q² or R²CV (Cross-Validated R²): Determined through internal validation techniques like leave-one-out (LOO), it assesses the model's robustness and stability. niscpr.res.inresearchgate.net

R²pred (Predictive R²): Calculated for an external test set (compounds not used to build the model), it is the most stringent test of the model's ability to predict the activity of new chemicals. niscpr.res.in

QSAR models have been successfully developed for analogues with fungicidal, herbicidal, and anticancer activities. nih.govnih.gov For example, a QSAR model for chlorochalcones with anticancer activity identified atomic charges, ELUMO, and LogP as significant descriptors, achieving an R² of 0.743. cmu.ac.th Once validated, such models are powerful tools for guiding the design of new, more potent compounds by indicating which structural modifications are likely to enhance biological activity. nih.gov

Table 5: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value Range |

|---|---|---|

| N | Number of compounds in the set (training or test). | Varies by study. |

| R² | Coefficient of determination (goodness of fit). | > 0.6 |

| Q² (or R²CV) | Cross-validated correlation coefficient (robustness). | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set. | > 0.5 |

| SEE | Standard Error of Estimate. | Lower values are better. |

| F-test | Fisher's test value (statistical significance of the model). | High values are better. |

Impact of Substitution Patterns on Biological Activity through SAR

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are a important component of medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule and its analogues influence their biological effects. By systematically modifying parts of a lead compound, researchers can identify the key chemical motifs, known as pharmacophores, that are essential for its activity, as well as regions that can be altered to enhance potency, selectivity, or other pharmacological properties. For this compound and its bioactive analogues, SAR investigations focus on two primary domains: the substituted N-phenyl ring and the naphthamide core.

The N-phenyl-amide linkage is a common scaffold in many biologically active molecules. The nature, position, and number of substituents on the phenyl ring can dramatically alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets. Research into compounds containing the 2,4,5-trichlorophenyl group has indicated that this specific substitution pattern can be advantageous for certain biological activities, such as fungicidal effects. researchgate.net Studies on related N-phenyl compounds, such as N-phenylphthalimides, have provided detailed insights into how different substitution patterns on the phenyl ring dictate anticonvulsant activity. nih.gov For instance, the presence and position of groups like amino, nitro, and methyl have been shown to systematically alter efficacy. nih.gov

In one such study on N-phenylphthalimide derivatives, a clear SAR was established, highlighting the electronic and steric effects of the substituents on the phenyl ring. nih.gov The order of anticonvulsant activity was found to be highly dependent on the substitution pattern. nih.gov This principle underscores the importance of the specific 2,4,5-trichloro substitution in the title compound.

| Phenyl Ring Substitution (on N-phenylphthalimide) | Relative Anticonvulsant Activity |

| 4-amino | Most Potent |

| 4-nitro | ↓ |

| 4-methyl | ↓ |

| H (unsubstituted) | ↓ |

| 3-nitro | ↓ |

| 3-amino | Least Potent |

Table 1: Illustrative SAR for the N-phenyl moiety based on anticonvulsant activity of N-phenylphthalimide analogues. Data sourced from a study on N-phenylphthalimides, demonstrating the principle of how phenyl ring substitutions impact biological activity. nih.gov

Similarly, the naphthalene moiety is not merely a passive scaffold but an active contributor to the molecule's biological profile. The size, shape, and electronic nature of the bicyclic aromatic system are critical. Studies on analogues where the naphthalene ring is replaced by a smaller benzene (B151609) ring have shown a complete loss of inhibitory effects on certain transporters, emphasizing the essential role of the larger naphthyl group for activity. polyu.edu.hk

Further investigations into a series of 4-substituted 2-naphthamide (B1196476) derivatives as efflux pump inhibitors (EPIs) against AcrB in E. coli have elucidated the impact of substituents on the naphthalene ring. nih.gov These studies revealed that modifications at the 4-position of the naphthamide core could significantly modulate the potency of the compounds. nih.gov The introduction of various functional groups led to analogues with improved ability to synergize with antibiotics compared to the parent compound. nih.gov Specifically, compounds 7c, 7g, and 12i were identified as the most potent EPIs in the series, demonstrating a clear SAR for the naphthamide portion of the molecule. nih.gov

| Compound | Naphthalene Ring Substitution | Biological Activity Profile |

| Parent A3 | Unsubstituted (at position 4) | Baseline EPI activity |

| 7c | 4-(4-fluorophenyl) | Identified as one of the most potent EPIs, showing improved potency over Parent A3. nih.gov |

| 7g | 4-(4-(trifluoromethyl)phenyl) | Identified as one of the most potent EPIs, showing improved potency over Parent A3. nih.gov |

| 12c | 4-(thiophen-2-yl) | Identified as a potent EPI. Showed a significant increase in efficacy when the outer membrane of E. coli was permeabilized. nih.gov |

| 12i | 4-(furan-2-yl) | Identified as one of the most potent EPIs, showing improved potency over Parent A3. nih.gov |

| 13g | 4-(pyridin-4-yl) | Identified as an effective efflux pump inhibitor. nih.gov |

Table 2: SAR of Naphthamide Analogues as AcrB Efflux Pump Inhibitors (EPIs). The table highlights how different substituents at the 4-position of the naphthamide core influence biological activity. nih.gov

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of available scientific literature, detailed research elucidating the specific biological activities and mechanisms of the chemical compound this compound, as outlined for a detailed mechanistic article, could not be located. The specific data required to elaborate on its enzyme inhibition kinetics and its molecular action against Staphylococcus aureus is not present in the public scientific domain.

While research exists on compounds containing constituent parts of this compound, such as the N-(2,4,5-trichlorophenyl) moiety or the naphthamide structure, studies focusing on the complete compound and its specific biological interactions are absent. For instance, various derivatives of N-(2,4,5-trichlorophenyl) have been investigated for their fungicidal properties, but these studies primarily focus on sulfonamide compounds, which are structurally distinct from the naphthamide .

The user's request specified a detailed examination of the compound's mechanistic properties, including:

Enzyme Inhibition Mechanisms: Characterization of inhibition kinetics (reversible, irreversible, competitive, uncompetitive, mixed-type), investigation of mechanism-based (suicide) inhibition, and determination of kinetic parameters such as rates of inactivation and dissociation constants.

Antimicrobial Action against Staphylococcus aureus: Specifically, the inhibition of the bacterial respiratory chain.

The absence of dedicated research on this compound means that no data is available to populate these specific sections with the required scientifically accurate and detailed findings. Any attempt to do so would be speculative and would not adhere to the standards of scientific reporting.

This highlights a potential area for future research. The biological activities of this compound remain uncharacterized, and its potential as an enzyme inhibitor or an antimicrobial agent is unknown. New studies would be required to determine if this compound exhibits any of the properties detailed in the proposed article outline.

Mechanistic Elucidation of Biological Activities of N 2,4,5 Trichlorophenyl 1 Naphthamide Derivatives

Molecular and Cellular Mechanisms Underlying Antimicrobial Action

Modulation of Phosphopantetheinyl Transferase Activity in Bacteria

Phosphopantetheinyl transferases (PPTases) are crucial enzymes for the viability of bacteria as they are involved in the biosynthesis of primary and secondary metabolites. nih.gov These enzymes catalyze the transfer of the 4'-phosphopantetheinyl (Ppant) moiety from coenzyme A to a conserved serine residue on carrier proteins, a necessary activation step for fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). Due to their essential role, PPTases are considered attractive targets for the development of new antibacterial agents. nih.gov

Based on available scientific literature, there is no specific information detailing the modulation of phosphopantetheinyl transferase activity in bacteria by N-(2,4,5-Trichlorophenyl)-1-naphthamide or its derivatives.

Interactions with Bacterial Cell Components (e.g., efflux pumps)

Bacterial efflux pumps are transmembrane proteins that play a significant role in antimicrobial resistance by actively transporting antibiotics out of the bacterial cell. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. One of the most well-studied efflux pump inhibitors is phenylalanyl-arginyl-β-naphthylamide (PAβN), a dipeptide derivative containing a naphthylamide core structure.

PAβN is known to be a broad-spectrum inhibitor of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are particularly important in Gram-negative bacteria. Studies on Salmonella enterica ser. Typhimurium have shown that PAβN interacts with the lipopolysaccharide (LPS) layer of the bacterial outer membrane. nih.gov This interaction is a key factor in its inhibitory action. The high affinity of PAβN for LPS is believed to contribute to its effectiveness as an efflux pump inhibitor. nih.gov While not this compound itself, the activity of PAβN demonstrates that the naphthylamide scaffold can serve as a basis for the development of compounds that interact with bacterial cell components like efflux pumps.

Modulation of Specific Biosynthetic Pathways and Signaling Cascades

This compound derivatives have been investigated for their ability to modulate various biosynthetic and signaling pathways that are critical in different disease states.

Interference with Cholesterol Biosynthesis Enzymes (CYP51, Sterol 14-reductase, EBP, LSS)

The cholesterol biosynthesis pathway involves a series of enzymatic steps crucial for producing cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. Key enzymes in this pathway include Lanosterol 14α-demethylase (CYP51), Sterol 14-reductase, Emopamil binding protein (EBP), and Lanosterol synthase (LSS). nih.govnanion.depatsnap.com Inhibition of these enzymes is a therapeutic strategy for various conditions, including fungal infections and certain cancers. nih.govonclive.com For instance, azole antifungals function by inhibiting CYP51. wikipedia.org More recently, inhibitors of EBP are being explored for their potential in treating multiple sclerosis and glioblastoma. nih.govnih.gov

There is no publicly available scientific information indicating that this compound or its derivatives interfere with the cholesterol biosynthesis enzymes CYP51, Sterol 14-reductase, EBP, or LSS.

Inhibition of Key Enzymes in Disease Pathways (e.g., PfDHODH, Glycogen Synthase Kinase-3β, STAT3 phosphorylation, COX-1, COX-2, VEGFR-2)

Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the de novo pyrimidine biosynthesis pathway for its survival. patsnap.com Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, making it an attractive target for antimalarial drugs. patsnap.comnih.gov A high-throughput screening for PfDHODH inhibitors identified naphthamides as a potent chemical class. These compounds exhibited inhibitory activity against PfDHODH with IC50 values ranging from 0.02 to 0.8 µM and showed high selectivity (70- to 12,500-fold) over the human DHODH enzyme. nih.gov However, despite their potent enzymatic inhibition, these specific naphthamide compounds did not show antimalarial activity in cellular assays and were not pursued further in that particular study. nih.gov This research nevertheless establishes that the naphthamide scaffold is capable of inhibiting the PfDHODH enzyme.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, diabetes, and cancer. nih.gov Consequently, GSK-3β is a significant target for therapeutic intervention. medchemexpress.comnih.gov

Currently, there is no scientific literature available that describes the inhibition of Glycogen Synthase Kinase-3β by this compound or its derivatives.

Inhibition of STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. The phosphorylation of STAT3 is a key step in its activation, and aberrant STAT3 signaling is implicated in various cancers, making it a target for anticancer drug development. Research has shown that derivatives based on a 5-R'-1-naphthylmethylamide scaffold can act as small molecule inhibitors of STAT3 phosphorylation. nih.gov In studies focusing on colorectal cancer cell lines, certain naphthoylamide derivatives demonstrated significant inhibitory effects on STAT3 phosphorylation in a time- and concentration-dependent manner. nih.gov These compounds were also found to inhibit the nuclear translocation of STAT3 induced by interleukin-6 (IL-6). nih.gov

Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.govdrugs.com COX-1 is constitutively expressed in many tissues and plays a role in gastrointestinal protection, while COX-2 is typically induced at sites of inflammation. nih.gov

There is no available scientific data to indicate that this compound or its derivatives act as inhibitors of COX-1 or COX-2.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. N-arylnaphthamides have been identified as potent inhibitors of VEGFR-2. nih.gov Structure-activity relationship studies have led to the development of N-alkyl and N-unsubstituted naphthamides that are nanomolar inhibitors of VEGFR-2. These compounds have demonstrated efficacy in cellular assays and in vivo models of angiogenesis. nih.gov For instance, certain naphthamide derivatives have shown good oral pharmacokinetics and potent inhibition of VEGF-induced angiogenesis. nih.gov One such compound led to 85% inhibition of established colon and lung cancer xenografts in animal models. nih.gov

Below is a table summarizing the inhibitory activity of selected naphthamide derivatives against VEGFR-2.

| Compound | VEGFR-2 IC50 (nM) | Reference |

|---|---|---|

| Naphthamide 3 | Data not specified | nih.gov |

| Naphthamide 20 | Data not specified | nih.gov |

| Naphthamide 22 | Data not specified | nih.gov |

Impact on Interferon Synthesis Pathways

Interferons are a group of signaling proteins that play a critical role in the innate immune response, particularly against viral infections. nih.gov The synthesis of interferons is a complex process involving multiple signaling pathways that are activated upon recognition of pathogen-associated molecular patterns. nih.gov

There is no information in the current scientific literature regarding the impact of this compound or its derivatives on interferon synthesis pathways.

Modulation of Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) is a metabolic pathway that utilizes a fraction of cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This molecule is a fundamental substrate for glycosylation, a post-translational modification that affects the function and stability of many proteins. The HBP acts as a nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.

There are no available scientific studies that describe the modulation of the hexosamine biosynthetic pathway by this compound or its derivatives.

Mechanisms of Antiproliferative and Antitumor Effects (In Vitro)

While direct in-vitro studies on the antiproliferative and antitumor mechanisms of this compound are not extensively available in the current body of scientific literature, research on closely related naphthamide derivatives provides significant insights into the potential pathways through which this class of compounds exerts its anticancer effects. The primary mechanisms identified for analogous compounds involve the induction of apoptosis and arrest of the cell cycle at various phases.

Studies on various naphthamide derivatives have demonstrated their capability to inhibit the proliferation of cancer cells by triggering programmed cell death, known as apoptosis. This is a crucial mechanism for eliminating malignant cells. For instance, certain novel naphthalene-based diarylamide derivatives have been shown to induce dose-dependent apoptosis researchgate.netnih.gov. The process of apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the case of some naphthamide compounds, the induction of apoptosis is linked to the activation of caspases, which are key enzymes that execute the apoptotic process.

Another significant mechanism contributing to the antitumor effects of naphthamide derivatives is the disruption of the normal cell cycle progression in cancer cells. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. For example, a study on a particular 2-naphthamide (B1196476) derivative revealed its ability to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells acs.org. Similarly, other naphthalene-based diarylamides have also been observed to induce G2/M phase arrest researchgate.netnih.gov. This arrest prevents the cells from entering mitosis, thereby halting their proliferation.

The antiproliferative activity of naphthamide derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. Research has shown that certain 2-naphthamide derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, including C26 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma) acs.org.

The following interactive data tables summarize key findings from research on the antiproliferative effects of various naphthamide derivatives, providing a reference for the potential efficacy of this class of compounds.

Table 1: Cytotoxic Activity of Selected 2-Naphthamide Derivatives Data sourced from studies on various 2-naphthamide derivatives and may not be representative of this compound.

| Compound | Cell Line | IC50 (µM) |

| Derivative 5b | C26 | 3.59 |

| Derivative 5b | HepG2 | 8.38 |

| Derivative 5b | MCF7 | Not Specified |

| Derivative 8b | C26 | 2.97 |

| Derivative 8b | HepG2 | 7.12 |

| Derivative 8b | MCF7 | Not Specified |

| Paclitaxel (Control) | C26 | 2.85 |

| Paclitaxel (Control) | HepG2 | 5.75 |

| Paclitaxel (Control) | MCF7 | Not Specified |

Table 2: Effects of a Naphthalene-Based Diarlyamide on Cell Cycle Distribution Illustrative data based on findings for a representative compound from this class.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 65% | 20% | 15% |

| Compound 9a (example) | 30% | 25% | 45% |

It is important to note that the specific mechanisms and efficacy can vary significantly between different derivatives based on their unique structural features. Therefore, dedicated in vitro studies on this compound are necessary to definitively elucidate its specific antiproliferative and antitumor mechanisms. However, the existing research on related compounds strongly suggests that apoptosis induction and cell cycle arrest are plausible and likely pathways for its potential anticancer activity. Furthermore, the broader class of naphthamide derivatives has been investigated for their role as multi-target protein kinase and histone deacetylase inhibitors, which are known to be involved in regulating cell cycle progression and apoptosis google.comgoogle.com.

Assessment of Biological Activities in Preclinical and in Vitro Models

Antimicrobial Spectrum and Potency of N-(2,4,5-Trichlorophenyl)-1-Naphthamide Carbamate (B1207046) Derivatives

The antimicrobial potential of compounds structurally related to this compound has been explored against a variety of pathogenic microorganisms. The general structure, featuring a naphthalene (B1677914) core, is recognized for its role in various biologically active compounds. nih.govnih.gov

While direct studies on this compound are not extensively documented, research on related 2-naphthamide (B1196476) derivatives has shown promising results. For instance, a study on novel 2-naphthamide derivatives reported good antibacterial activity against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values of 8 µg/mL and 16 µg/mL, respectively, for one of the most potent compounds synthesized (compound 8b). nih.gov The structure-activity relationship of related naphthoquinones has also been investigated, revealing that certain derivatives exhibit potent, broad-spectrum antimicrobial activity, including against MRSA. nih.gov

The efficacy of N-aryl-naphthamide derivatives extends to other Gram-positive bacteria such as Enterococcus faecalis. In the same study of 2-naphthamide derivatives, a lead compound demonstrated notable activity against Streptococcus faecalis (another name for Enterococcus faecalis) with a MIC value of 16 µg/mL. nih.gov This suggests that the naphthamide scaffold is a viable candidate for developing agents against this often-resistant pathogen.

The broader family of compounds containing a naphthalene ring, such as naphthalimides and naphthyridines, exhibits a wide spectrum of antimicrobial activities. researchgate.netscilit.com N-substituted naphthalimide derivatives have been synthesized and shown to possess good to moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans. researchgate.net Similarly, various 1,8-naphthyridine (B1210474) derivatives have been reviewed for their extensive biological activities, including potent antimicrobial effects. researchgate.netmdpi.comnih.gov The antimicrobial action of these related structures is often linked to their ability to intercalate with DNA or inhibit essential microbial enzymes. nih.gov The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency. researchgate.net

Anticancer and Antiproliferative Activities (In Vitro)

The potential of naphthalene-based compounds in oncology is an active area of research. The planar nature of the naphthalene ring allows for interaction with biological macromolecules, a property exploited in the design of anticancer agents. nih.govnih.gov

Studies on 2-naphthamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. In one study, two compounds (5b and 8b) showed good antiproliferative effects against the human breast adenocarcinoma cell line (MCF-7), with IC₅₀ values ranging from 2.97 to 8.38 µM. nih.gov These values were comparable to the standard chemotherapeutic drug paclitaxel. nih.gov Another study on naphthalene-substituted triazole spirodienones found remarkable in vitro cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231, with IC₅₀ values as low as 0.03 µM. nih.gov Furthermore, reviews of naphthoquinones, which are structurally related, extensively document their anticancer and antiproliferative effects through mechanisms such as the generation of reactive oxygen species and inhibition of electron transport. nih.gov While direct experimental data on the MKN-45 gastric cancer cell line for this specific compound is not available, the broad anticancer potential of the naphthyl structure is well-noted in the scientific literature. nih.govnih.gov

Data Tables

Table 1: Antimicrobial Activity of a Representative 2-Naphthamide Derivative (Compound 8b) nih.gov

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus aureus | MSSA | 8 |

| Staphylococcus aureus | MRSA | 16 |

| Enterococcus faecalis | - | 16 |

| Escherichia coli | - | 16 |

Table 2: In Vitro Anticancer Activity of Representative 2-Naphthamide Derivatives nih.gov

| Cell Line | Compound 5b IC₅₀ (µM) | Compound 8b IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 3.59 - 8.38 | 2.97 - 7.12 | 2.85 - 5.75 |

| HepG2 (Liver) | 3.59 - 8.38 | 2.97 - 7.12 | 2.85 - 5.75 |

| C26 (Colon) | 3.59 - 8.38 | 2.97 - 7.12 | 2.85 - 5.75 |

Selectivity Indices and Differential Activity in Cell-Based Assays

There is no publicly available data from cell-based assays that would allow for the determination of selectivity indices or the differential activity of this compound against cancerous versus non-cancerous cell lines. Such studies are crucial for evaluating the therapeutic potential of a compound by assessing its ability to selectively target diseased cells while minimizing toxicity to healthy cells. The cytotoxicity and selectivity of naphthalimide derivatives are known to be highly dependent on their specific chemical structures.

DNA Binding Affinity of Naphthalimide Derivatives

The planar aromatic structure of the naphthalimide moiety is known to facilitate intercalation into DNA, a mechanism that is fundamental to the cytotoxic and anticancer properties of many of its derivatives. researchgate.netnih.govnih.gov The mode and strength of this binding are influenced by the nature of the substituents on the naphthalimide ring system. nih.govsigmaaldrich.com However, no studies have been published that specifically measure the DNA binding affinity or elucidate the binding mode of this compound.

Antiviral Activities

A number of naphthalimide derivatives have been investigated for their potential as antiviral agents against a range of viruses. uni.lu These studies have identified certain structural features that contribute to antiviral efficacy. However, there is no available research that has specifically tested this compound for activity against any viral pathogens.

Anti-inflammatory Properties

The anti-inflammatory potential of various naphthalimide derivatives has been reported, often linked to the inhibition of pro-inflammatory pathways. chemrxiv.org The specific chemical structure of a compound is a key determinant of its anti-inflammatory activity. To date, no studies have been published that evaluate the anti-inflammatory properties of this compound.

Antioxidant Potential

The ability of a compound to act as an antioxidant is a significant aspect of its pharmacological profile. Several studies have explored the antioxidant capabilities of various naphthalimide derivatives, often through assays such as DPPH and peroxide radical scavenging methods. nih.govnih.govnih.gov There is currently no published data on the antioxidant potential of this compound.

Modulation of Oligodendrocyte Formation

Recent research has highlighted the potential of certain small molecules to influence the differentiation and maturation of oligodendrocytes, which is of significant interest for therapies aimed at remyelination in diseases like multiple sclerosis. nih.govnih.gov While some environmental chemicals have been shown to impair oligodendrocyte development, there is no information available regarding the specific effects of this compound on oligodendrocyte formation or maturation.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-(2,4,5-Trichlorophenyl)-1-naphthamide, providing detailed information about its functional groups, bonding, and electronic environment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides definitive evidence of its key structural components. The analysis typically involves preparing a sample as a KBr pellet to ensure clarity and minimize interference. ijcmas.com The expected vibrational bands are crucial for confirming the successful synthesis of the amide linkage and the integrity of the aromatic systems.

Key characteristic absorption bands for this compound would be anticipated in the following regions:

N-H Stretch: A sharp absorption band typically appears in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.

Aromatic C-H Stretch: Multiple weak to sharp bands are expected above 3000 cm⁻¹, characteristic of the C-H stretching vibrations within the naphthyl and trichlorophenyl rings.

Amide I Band (C=O Stretch): A strong, prominent absorption peak is expected around 1680-1650 cm⁻¹. This band is one of the most characteristic peaks for amides and arises from the C=O stretching vibration.

Amide II Band (N-H Bend and C-N Stretch): This band, appearing in the 1550-1510 cm⁻¹ range, results from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretch: Several bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the C=C bond stretching within the aromatic rings.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are indicative of the carbon-chlorine bonds on the phenyl ring.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3100 | Medium-Sharp |

| Aromatic C-H | Stretch | > 3000 | Weak-Medium |

| Amide C=O | Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide N-H / C-N | Bend / Stretch (Amide II) | 1550 - 1510 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Variable |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the types of carbon atoms present.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the naphthyl ring, the trichlorophenyl ring, and the amide N-H.

Amide Proton (N-H): A singlet is expected, typically in the downfield region (δ 8.5-10.5 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (Naphthyl and Trichlorophenyl): A complex series of multiplets would be observed in the aromatic region (δ 7.0-9.0 ppm). The seven protons of the 1-naphthyl group and the two protons of the 2,4,5-trichlorophenyl ring would exhibit characteristic chemical shifts and coupling patterns (spin-spin splitting) based on their positions and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary data, confirming the carbon skeleton of the molecule. Based on its structure (C₁₇H₁₀Cl₃NO), 17 distinct carbon signals would be expected, assuming no accidental magnetic equivalence.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm.

UV-Vis spectrophotometry measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and chromophores. The spectrum of this compound is expected to be dominated by strong absorptions arising from the extensive π-conjugated systems of the naphthyl and phenyl rings. The presence of the carbonyl group (C=O) and chlorine atoms as auxochromes would further influence the absorption maxima (λ_max) and their intensities. The analysis would reveal characteristic peaks in the UV region (typically 200-400 nm), which are useful for quantitative analysis and for confirming the presence of the aromatic chromophores.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula, C₁₇H₁₀Cl₃NO. csic.es

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of three chlorine atoms in the molecule.

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₇H₁₀Cl₃NO)

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₇H₁₁Cl₃NO]⁺ | 349.99008 |

| [M+Na]⁺ | [C₁₇H₁₀Cl₃NNaO]⁺ | 371.97202 |

| [M+K]⁺ | [C₁₇H₁₀Cl₃KNO]⁺ | 387.94596 |

Data sourced from PubChem predictions. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, where the compound is first separated by gas chromatography and then analyzed by a mass spectrometer, providing both retention time and fragmentation data for identification.

FT-Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR. While FTIR is particularly sensitive to polar functional groups (like C=O and N-H), FT-Raman often provides stronger signals for non-polar symmetric bonds. For this compound, the FT-Raman spectrum would be especially useful for characterizing the C=C bonds of the aromatic backbone and other symmetric vibrations within the molecule that may be weak or absent in the FTIR spectrum.

Advanced Microscopic and Thermal Analysis for Structural Research

While spectroscopy provides information about functional groups and connectivity, microscopic and thermal techniques offer insights into the three-dimensional structure and physical properties of the compound in its solid state.

Single-Crystal X-ray Diffraction: Should a suitable single crystal of this compound be grown, Single-Crystal X-ray Diffraction would be the definitive method for elucidating its precise three-dimensional molecular structure. This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the naphthyl and trichlorophenyl ring systems, and provide detailed information on intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing arrangement.

Thermal Analysis (TGA/DSC): Thermal analysis techniques are used to study the physical properties and stability of a compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the thermal stability of this compound and identify its decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature change. A DSC thermogram would clearly indicate the melting point of the compound as a sharp endothermic peak. It can also reveal other phase transitions, such as crystallization events or changes in heat capacity.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful techniques for visualizing the surface morphology and internal structure of materials at the micro- and nanoscale, respectively. In the context of a crystalline solid like this compound, SEM could be used to study its crystal habit, size, and surface features. TEM could potentially reveal information about its crystal lattice and any defects. However, no SEM or TEM studies have been performed on this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of a compound and its decomposition profile. For this compound, TGA could determine the temperature at which it begins to decompose and the kinetics of its thermal degradation. This information would be valuable for understanding its stability and potential for high-temperature applications. To date, no TGA data for this compound has been reported.

Future Research Trajectories and Academic Implications

Exploration of Novel Target Pathways for N-(2,4,5-Trichlorophenyl)-1-Naphthamide Analogues

Future research will likely focus on synthesizing and screening a library of this compound analogues to identify novel biological targets and therapeutic applications. The 2,4,5-trichlorophenyl moiety is a known pharmacophore in other molecular contexts, suggesting its importance for bioactivity. For instance, related compounds containing this trichlorophenyl group have demonstrated notable fungicidal effects, particularly against Botrytis cinerea. This indicates that the trichlorophenyl group could be a crucial component for designing new active compounds.

The exploration of these analogues could uncover new mechanisms of action or expand their activity spectrum. By systematically modifying the naphthamide and trichlorophenyl portions of the molecule, researchers can investigate how these changes affect interactions with biological targets. This approach may lead to the discovery of compounds with enhanced potency or selectivity for specific pathways, such as those involved in cancer cell proliferation or microbial pathogenesis. nih.gov

| Potential Target Area | Rationale | Investigative Approach |

| Antifungal | The 2,4,5-trichlorophenyl group is associated with activity against fungal pathogens like Botrytis cinerea. | Synthesis of analogues with modifications to the naphthamide core to optimize antifungal efficacy. |

| Anticancer | The trichlorophenyl moiety is present in various compounds with demonstrated anticancer properties. | Screening of analogues against a panel of cancer cell lines to identify potential antiproliferative activity. |

| Enzyme Inhibition | The compound's structure may allow it to fit into the active sites of various enzymes. | In vitro assays against a range of enzymes, such as kinases or proteases, to identify inhibitory activity. |

Advanced Mechanistic Studies using Omics Technologies

To understand how this compound and its analogues exert their biological effects, future studies will need to employ advanced "omics" technologies. nih.gov These high-throughput methods provide a comprehensive view of the molecular changes within an organism or cell in response to a chemical compound. nih.gov

Transcriptomics can reveal changes in gene expression, identifying the genes and signaling pathways that are activated or suppressed by the compound.

Proteomics will allow for the analysis of protein expression levels, modifications, and interactions, providing insight into the compound's direct targets and downstream effects.

Metabolomics can identify alterations in metabolic pathways by measuring the levels of small-molecule metabolites. nih.gov

The integration of these omics datasets will offer a holistic understanding of the compound's mechanism of action, potentially uncovering novel biomarkers for its activity or toxicity. dntb.gov.ua This systems biology approach is crucial for moving beyond simple efficacy studies to a more profound comprehension of a compound's biological interactions. mdpi.com

| Omics Technology | Objective | Potential Findings |

| Transcriptomics | To identify genes and pathways affected by the compound. | Up- or down-regulation of genes involved in stress response, apoptosis, or metabolism. |

| Proteomics | To analyze changes in the proteome. | Identification of protein targets, post-translational modifications, and protein-protein interactions. |

| Metabolomics | To profile changes in cellular metabolites. | Alterations in key metabolic pathways, providing a functional readout of cellular state. |

Development of Predictive Models for Enhanced Bioactivity

A significant future direction will be the development of predictive computational models to guide the design of more potent and selective this compound analogues. cnr.it By combining experimental data with computational techniques, researchers can establish a quantitative structure-activity relationship (QSAR). These models use molecular descriptors and fingerprints to correlate a compound's chemical structure with its biological activity. nih.gov

The development process would involve:

Synthesizing a diverse library of this compound derivatives.

Screening these compounds for a specific biological activity.

Using machine learning algorithms to build a predictive model based on the screening data. researchgate.net

Such models would enable the virtual screening of thousands of potential structures, prioritizing the most promising candidates for synthesis and testing. nih.gov This approach accelerates the drug discovery process, reduces costs, and minimizes the reliance on extensive animal testing.

| Component | Description | Example |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Molecular weight, logP, number of hydrogen bond donors/acceptors. |

| Training Data Set | A collection of compounds with known biological activity. | A library of naphthamide analogues and their measured antifungal activity. |

| Machine Learning Algorithm | A computational method to find patterns in the data. | Neural networks, support vector machines, random forest. |

| Validation | The process of testing the model's predictive accuracy. | Using the model to predict the activity of new, unscreened compounds. |

Design of Naphthamide-Based Molecular Probes for Biological Systems

The inherent fluorescent properties of the naphthamide core structure make it an excellent scaffold for the design of molecular probes. researchgate.net These probes can be engineered to detect and visualize specific biomolecules or cellular processes in real-time. magtech.com.cn Future research in this area will likely focus on creating "turn-on" or ratiometric fluorescent probes based on the this compound framework.

The design strategy often involves a "fluorophore-receptor" model. researchgate.net The naphthamide unit acts as the fluorophore, while a specific recognition moiety is attached to sense a target analyte, such as a metal ion, an enzyme, or a reactive oxygen species. nih.gov Upon binding to the target, a conformational or electronic change in the probe leads to a detectable change in its fluorescence signal. These molecular tools have significant potential for applications in diagnostics, drug discovery, and fundamental biological research. magtech.com.cnresearchgate.net

| Probe Type | Mechanism | Potential Application |

| "Turn-On" Probe | Fluorescence is quenched in the "off" state and is restored upon binding to the target. | Detecting the presence of specific metal ions in living cells. |

| Ratiometric Probe | The probe exhibits two different emission wavelengths, with the ratio of their intensities changing upon target binding. | Quantifying pH changes within cellular compartments. |

| Bioorthogonal Probe | The probe reacts with a specific functional group that is not naturally present in biological systems. | Tracking the localization of a labeled biomolecule within a cell. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to incorporate N-(2,4,5-Trichlorophenyl) derivatives into copolymer systems, and how are these systems characterized?

- Methodological Answer : Seed emulsion polymerization is a common technique for synthesizing copolymers with N-(2,4,5-Trichlorophenyl) acrylamide (CPAM) derivatives. For characterization, FT-IR spectroscopy confirms chemical bonding, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal transitions and stability. Mechanical properties (e.g., tensile strength) and flame retardancy (via Limiting Oxygen Index, LOI) are also measured. Increasing CPAM content enhances thermal stability (higher glass transition temperatures) and mechanical performance .

Q. Which analytical techniques are critical for assessing the thermal and mechanical properties of N-(2,4,5-Trichlorophenyl)-based polymers?

- Methodological Answer :

- Thermal Analysis : DSC identifies glass transition temperatures (), while TGA quantifies decomposition temperatures () and residual mass.

- Mechanical Testing : Tensile strength, elongation at break, and Young’s modulus are evaluated using universal testing machines.

- Flame Retardancy : LOI measurements determine the minimum oxygen concentration required to sustain combustion. Higher CPAM content correlates with improved thermal stability and flame resistance .

Q. What safety protocols are essential for handling N-(2,4,5-Trichlorophenyl) derivatives in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Safety data sheets (SDS) recommend industrial-grade handling only, with emergency procedures for spills (e.g., neutralization with inert absorbents). Environmental disposal must comply with local regulations due to chlorinated byproducts .

Advanced Research Questions

Q. How does chlorination patterning in N-(2,4,5-Trichlorophenyl) derivatives influence molecular geometry and crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals that chlorination on the phenyl ring and side chains significantly alters bond lengths and dihedral angles. For example, in N245TCPTCA (2,4,5-Cl₃C₆H₂·NHCO·CCl₃), the average C–C bond length in the phenyl ring is 1.381 Å, with dihedral angles between the phenyl and acetamide groups ranging from 4.4° to 11.9°. Chlorine substitution increases steric hindrance, distorting planarity and affecting intermolecular interactions .

Q. How can researchers resolve contradictions in crystallographic data across structurally analogous N-(2,4,5-Trichlorophenyl) compounds?